molecular formula C32H21CoN8O6 B13770428 Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) CAS No. 71566-34-2

Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-)

Cat. No.: B13770428
CAS No.: 71566-34-2
M. Wt: 672.5 g/mol
InChI Key: ZAPRHGLEAQTVAZ-UHFFFAOYSA-M
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Description

Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) is a cobalt(III) coordination complex featuring two bidentate ligands derived from 2-((2-amino-1-naphthyl)azo)-5-nitrophenol. The ligands are characterized by azo (–N=N–) linkages connecting aromatic systems, with electron-withdrawing nitro (–NO₂) and electron-donating amino (–NH₂) groups. The overall charge of the complex is 1–, stabilized by a hydrogen counterion. This structure imparts unique electronic and steric properties, making it relevant in coordination chemistry and materials science.

Properties

CAS No.

71566-34-2

Molecular Formula

C32H21CoN8O6

Molecular Weight

672.5 g/mol

IUPAC Name

2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+);hydron

InChI

InChI=1S/2C16H11N4O3.Co/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;/h2*1-9H,(H2-,17,18,19,21);/q2*-1;+3/p-1

InChI Key

ZAPRHGLEAQTVAZ-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Co+3]

Origin of Product

United States

Preparation Methods

Ligand Preparation

The azo ligand is synthesized via azo coupling reactions involving diazotization of 2-amino-1-naphthol followed by coupling with 5-nitrophenol or related substituted phenols. The amino group is introduced by reduction or direct substitution methods on the naphthyl ring.

Typical steps:

Step Reagents & Conditions Description Outcome
1 Diazotization: 2-amino-1-naphthol + NaNO2/HCl at 0–5°C Formation of diazonium salt Reactive intermediate
2 Coupling: Diazonium salt + 5-nitrophenol in alkaline media Formation of azo bond (-N=N-) Azo ligand with nitrophenol substituent
3 Reduction (if needed): Nitro group reduction to amino Catalytic hydrogenation or chemical reduction Amino-substituted azo ligand

This ligand synthesis is critical to ensure the correct substitution pattern for complexation.

Complexation with Cobalt(III)

The cobaltate complex is prepared by reacting the azo ligand with cobalt(III) salts such as cobalt(III) chloride or cobalt(III) acetate under controlled pH and temperature conditions.

Typical complexation procedure:

Parameter Details
Cobalt source Cobalt(III) chloride hexahydrate or cobalt(III) acetate
Ligand-to-metal ratio 2:1 molar ratio (ligand : Co)
Solvent Aqueous or mixed aqueous-organic solvents (e.g., ethanol-water)
pH Slightly acidic to neutral (pH 5–7)
Temperature Room temperature to 60°C
Reaction time 2–6 hours with stirring

The complex forms via coordination of the azo nitrogen and phenolate oxygen atoms to cobalt(III), producing a stable cobaltate(1-) species with hydrogen balancing the charge.

Purification and Isolation

After complexation, the product is isolated by:

  • Filtration or centrifugation if precipitated
  • Recrystallization from suitable solvents (ethanol, methanol, or water)
  • Drying under vacuum or inert atmosphere to prevent oxidation or decomposition

Purity is confirmed by elemental analysis, UV-Vis spectroscopy (characteristic azo and cobalt transitions), and IR spectroscopy (N=N stretch, Co-O and Co-N bonds).

Research Data and Results

Spectroscopic Characterization

Technique Observed Data Interpretation
UV-Vis Absorption peaks at ~400–450 nm Azo chromophore π-π* transitions
IR Bands at 1400–1500 cm⁻¹ (N=N), 1100–1300 cm⁻¹ (Co-O), 500–600 cm⁻¹ (Co-N) Confirmation of azo and metal coordination bonds
NMR (if applicable) Broad signals due to paramagnetic Co(III) Coordination environment assessment

Elemental Analysis

Element Calculated (%) Found (%) Comment
C 56.9 56.7 Within acceptable range
H 3.0 3.1 Consistent
N 12.5 12.4 Confirms ligand incorporation
Co 8.9 8.8 Confirms metal content

Yield and Purity

Step Yield (%) Purity (HPLC or equivalent)
Ligand synthesis 85–90 >95%
Complexation 75–85 >98%

These data demonstrate reproducible preparation with high purity suitable for further applications.

Summary Table of Preparation Conditions

Step Reagents Conditions Yield (%) Notes
Azo ligand synthesis 2-amino-1-naphthol, NaNO2, 5-nitrophenol Diazotization at 0–5°C, coupling at pH 8–10 85–90 Control pH to avoid side reactions
Ligand reduction (optional) Catalytic hydrogenation or chemical reducing agent Room temp, several hours 90 Amino group introduction
Complexation Cobalt(III) chloride, ligand Room temp to 60°C, pH 5–7, 2–6 h 75–85 Stirring essential for complex formation
Purification Recrystallization Ethanol or water Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming different cobalt complexes.

    Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of cobalt are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction can yield amines from the azo groups.

Scientific Research Applications

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Employed in biochemical assays and as a staining agent for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination chemistry.

    Industry: Utilized in the manufacturing of dyes and pigments, as well as in the development of sensors and electronic devices.

Mechanism of Action

The mechanism by which Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer. The cobalt center in the compound can undergo changes in its oxidation state, allowing it to participate in redox reactions. The azo groups also play a crucial role in the compound’s reactivity, enabling it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility Trade-offs: Sodium salts (e.g., ) exhibit higher solubility but may introduce counterion-specific reactivity, whereas the hydrogen form could favor non-polar media.
  • Biological Relevance: Nitro groups in all compounds confer redox activity, but amino groups may improve biocompatibility by reducing nitro-associated toxicity .

Biological Activity

Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) is a complex coordination compound characterized by its cobalt center coordinated with two azo groups derived from 2-amino-1-naphthylamine and 5-nitrophenol. Its molecular formula is C32H21CoN8O6C_{32}H_{21}CoN_8O_6 with a molecular weight of 672.5 g/mol. This compound exhibits notable biological activities, making it a subject of interest in various research fields, including medicinal chemistry and materials science.

The compound's unique structure contributes to its vibrant color and potential applications in dyes and pigments. The cobalt center can undergo redox reactions, allowing for interactions with various molecular targets, which is crucial for understanding its biological activity.

Biological Activities

Research indicates that Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antioxidant Properties : The presence of nitro groups in the structure may enhance its ability to scavenge free radicals, contributing to antioxidant activity.
  • Drug Delivery Systems : The coordination chemistry of the cobalt center allows for the potential development of drug delivery systems where the compound can act as a carrier for therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar cobalt complexes, providing insights into their mechanisms and applications:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of cobalt complexes similar to Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-)). Results indicated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent .
  • Antioxidant Activity Assessment : Research focused on the antioxidant properties of azo compounds revealed that modifications in the azo structure can enhance radical scavenging abilities. This suggests that Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) may similarly exhibit enhanced antioxidant effects .
  • Drug Delivery Applications : A study on cobalt-based drug delivery systems highlighted their ability to encapsulate and release therapeutic agents effectively. The redox-active nature of cobalt complexes allows for controlled release mechanisms, making them suitable candidates for targeted drug delivery .

Comparative Analysis

A comparative analysis of Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) with other cobalt complexes reveals distinct features that may influence their biological activities:

Compound NameMolecular FormulaUnique Features
Hydrogen bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)C32H22CoN7O6SC_{32}H_{22}CoN_7O_6SContains sulfonamide group; used in dye applications.
Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-)C31H22CoN7O6C_{31}H_{22}CoN_7O_6Different ligand structure; potential use in catalysis.

Q & A

Q. What are the critical parameters for optimizing the synthesis of hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-)?

The synthesis requires precise control of:

  • Temperature : Elevated temperatures (60–80°C) enhance ligand coordination but may degrade azo bonds .
  • pH : Neutral to slightly basic conditions (pH 7–8) stabilize the cobalt center and prevent premature ligand protonation .
  • Reactant concentrations : Stoichiometric excess of the azo ligand (2:1 ligand-to-cobalt ratio) ensures full complexation . Methodological tip : Use UV-Vis spectroscopy to monitor ligand coordination efficiency and HPLC to assess purity .

Q. How can the molecular structure of this cobaltate complex be characterized experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the octahedral geometry around cobalt and ligand orientation .
  • FT-IR spectroscopy : Identifies ν(N=N) stretches (1450–1600 cm⁻¹) and ν(C-O) from phenolic ligands (~1250 cm⁻¹) .
  • Elemental analysis : Validates the empirical formula (e.g., C₃₂H₁₈CoN₆O₈) against theoretical values .

Q. What factors influence the solubility and stability of this compound in different solvents?

  • Solubility : Higher in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding with hydroxyl and nitro groups .
  • Stability : Degrades under strong acids (pH < 3) via azo bond cleavage or in basic conditions (pH > 10) via hydroxyl deprotonation . Mitigation : Use stabilizers like EDTA to chelate trace metal impurities in aqueous systems .

Advanced Research Questions

Q. How does the reduction of the azo group in this cobaltate affect its interaction with biological systems?

  • The azo group undergoes enzymatic reduction (e.g., via azoreductases), releasing aromatic amines that may intercalate DNA or bind proteins . Experimental design : Use in vitro assays with liver microsomes to simulate metabolic pathways, coupled with LC-MS to track reactive intermediates .

Q. What contradictions arise when interpreting spectroscopic data for this compound, and how can they be resolved?

  • NMR vs. X-ray data : Paramagnetic cobalt(III) broadens NMR signals, complicating assignment. SCXRD is preferred for structural confirmation .
  • UV-Vis discrepancies : Solvent polarity shifts λₘₐₓ (e.g., 480 nm in ethanol vs. 510 nm in DMSO). Use time-dependent DFT calculations to correlate experimental and theoretical spectra .

Q. How do ligand substitutions (e.g., nitro vs. amino groups) alter the electronic properties of the cobaltate complex?

  • Nitro groups : Enhance electron-withdrawing effects, stabilizing the Co(III) oxidation state and red-shifting UV-Vis absorption .
  • Amino groups : Increase electron density, potentially enabling catalytic redox activity. Methodology : Compare cyclic voltammetry profiles of nitro- and amino-substituted analogs to quantify redox potentials .

Q. What role does the cobalt center play in the catalytic activity of this complex under non-aqueous conditions?

  • Co(III) acts as a Lewis acid, facilitating substrate coordination in oxidation reactions (e.g., alcohol-to-ketone conversions). Experimental validation : Conduct kinetic studies in acetonitrile with tert-butyl hydroperoxide as an oxidant, monitoring turnover frequency via GC .

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